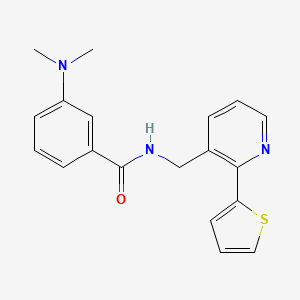

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-22(2)16-8-3-6-14(12-16)19(23)21-13-15-7-4-10-20-18(15)17-9-5-11-24-17/h3-12H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKSNHCPQCRONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with a dimethylamine under basic conditions.

Introduction of the Pyridine-Thiophene Moiety: This step involves the coupling of a thiophene-substituted pyridine with the benzamide core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine moieties can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

N-(2-(thiophen-2-yl)pyridin-3-ylmethyl)benzamide: Lacks the dimethylamino group, potentially altering its solubility and reactivity.

Uniqueness

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(Dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a dimethylamino substituent and a pyridinyl-thiophenyl moiety. The molecular formula is , and its molecular weight is approximately 337.44 g/mol .

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Combining benzamide derivatives with pyridinyl-thiophenyl intermediates.

- Catalytic conditions : Utilizing specific catalysts and solvents under controlled temperature and pressure to achieve high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is thought to involve:

- Interaction with specific enzymes or receptors , modulating their activity.

- Triggering downstream signaling pathways that lead to cellular responses such as apoptosis in cancer cells .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- In vitro assays demonstrated significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's efficacy in inhibiting cancer cell growth:

- A study showed that the compound effectively reduced proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Data Tables

| Biological Activity | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15.6 | Cell wall synthesis inhibition |

| Anticancer | MCF7 (breast) | 8.4 | Apoptosis induction via mitochondrial pathway |

| A549 (lung) | 10.1 | Cell cycle arrest at G1 phase |

Case Studies

-

Study on Anticancer Effects

- Researchers conducted a study on various cancer cell lines where this compound was administered at different concentrations. Results showed a dose-dependent reduction in cell viability, particularly notable in MCF7 cells with an IC50 value of 8.4 µM, suggesting its potential as a therapeutic agent against breast cancer .

-

Antimicrobial Efficacy

- A series of experiments were performed to assess the antimicrobial activity against Gram-negative bacteria. The compound exhibited significant antimicrobial properties with an IC50 value of 15.6 µM against E. coli, highlighting its potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of structurally similar benzamides often involves coupling reactions between carboxylic acid derivatives and amines. For example, amide bond formation can be achieved using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt) in polar solvents (e.g., DMSO) under reflux conditions . Reaction parameters such as temperature (e.g., 20–80°C), stoichiometry of reagents, and choice of base (e.g., pyridine or triethylamine) critically affect yields. Purification typically employs column chromatography with gradient solvent systems (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).

- NMR (¹H and ¹³C) resolves substituent positions, such as dimethylamino protons (δ ~2.8–3.2 ppm) and thiophene aromatic signals.

- GC-MS or LC-MS confirms molecular weight and purity .

- Microanalysis (C, H, N) validates elemental composition .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in forming derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich thiophene moiety and electron-deficient pyridine ring may guide regioselective functionalization. Computational modeling of transition states can also predict reaction pathways, such as nucleophilic attack at the amide carbonyl or electrophilic substitution on the thiophene .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this benzamide?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) often arise from conformational flexibility or intermolecular interactions. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography for unambiguous structural determination .

- Comparative analysis with computational spectra (e.g., DFT-predicted NMR shifts) .

Q. How does the trifluoromethyl group in analogous compounds influence metabolic stability, and can this inform the design of derivatives?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability by reducing oxidative metabolism. For this compound, derivatives could be designed by introducing fluorinated substituents on the benzamide or pyridine-thiophene scaffold. In vitro assays (e.g., microsomal stability tests) and logP measurements validate these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.